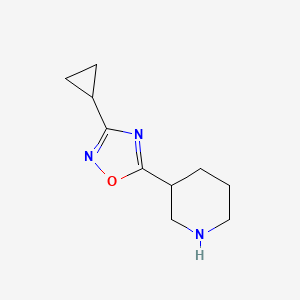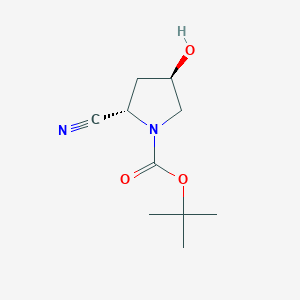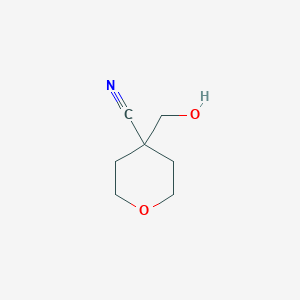
Ethyl 2-amino-4,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4,5-difluorobenzoate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with amino and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,5-difluorobenzoate can be synthesized through a multi-step process starting from commercially available 3,4-difluoroaniline. The general synthetic route involves the following steps:
Nitration: 3,4-difluoroaniline is nitrated to form 2-nitro-4,5-difluoroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 2-amino-4,5-difluoroaniline.
Esterification: The amino compound is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nitrating agents. Conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like aluminum chloride.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the reagents used.
Oxidation and Reduction: Products include different oxidation states of the compound.
Hydrolysis: The major product is 2-amino-4,5-difluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4,5-difluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups on the benzene ring allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-4,5-difluorobenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical and chemical properties.
Ethyl 2-amino-3,4-difluorobenzoate: Similar structure but with fluorine substitutions at different positions on the benzene ring. This affects its reactivity and applications.
Ethyl 2-amino-4,5-dichlorobenzoate: Similar structure but with chlorine substitutions instead of fluorine.
Properties
IUPAC Name |
ethyl 2-amino-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKOYZGJLNRSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














